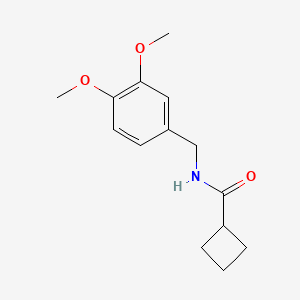![molecular formula C14H19NO2S B5726114 2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5726114.png)
2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol, also known as SMT, is a synthetic compound that has been studied for its potential therapeutic applications. It was first synthesized in the 1990s by a team of researchers at the University of Michigan. Since then, several studies have been conducted to investigate its mechanism of action, physiological effects, and potential therapeutic uses.
作用機序
The exact mechanism of action of 2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol is not fully understood, but it is believed to act by modulating several signaling pathways in the body. One of the main pathways that 2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol is thought to modulate is the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. 2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol has also been shown to modulate the activity of several enzymes involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects:
2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol has been shown to have several biochemical and physiological effects in animal models. These effects include the modulation of oxidative stress and inflammation, the inhibition of cell proliferation and migration, and the promotion of cell death in cancer cells. 2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol has also been shown to have analgesic effects in animal models of neuropathic pain.
実験室実験の利点と制限
One advantage of using 2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. This allows for a consistent and reliable supply of the compound for use in experiments. One limitation of using 2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its effects.
将来の方向性
There are several future directions for research on 2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol. One area of research is the investigation of its potential therapeutic applications in other areas, such as cardiovascular disease and diabetes. Another area of research is the development of more potent and selective analogs of 2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol for use in experimental and clinical settings. Additionally, further research is needed to fully understand the mechanism of action of 2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol and its effects on the body.
合成法
The synthesis of 2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol involves several steps, including the reaction of 2-methoxyphenol with thionyl chloride to form the corresponding chlorosulfite intermediate. This intermediate is then reacted with 4-methylpiperidine to form the desired product, 2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol. The synthesis of 2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol is a multi-step process that requires careful attention to detail to ensure a high yield and purity of the final product.
科学的研究の応用
2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol has been studied for its potential therapeutic applications in several areas, including neuroprotection, pain management, and cancer treatment. In the field of neuroprotection, 2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol has been shown to have a protective effect on neurons in animal models of stroke and traumatic brain injury. In the area of pain management, 2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol has been shown to have analgesic effects in animal models of neuropathic pain. In cancer treatment, 2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol has been shown to inhibit the growth of several types of cancer cells in vitro.
特性
IUPAC Name |
(4-hydroxy-3-methoxyphenyl)-(4-methylpiperidin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-10-5-7-15(8-6-10)14(18)11-3-4-12(16)13(9-11)17-2/h3-4,9-10,16H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAROIMQWPVQUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-bromobenzyl)oxy]-N'-(3-methoxybenzylidene)benzohydrazide](/img/structure/B5726038.png)
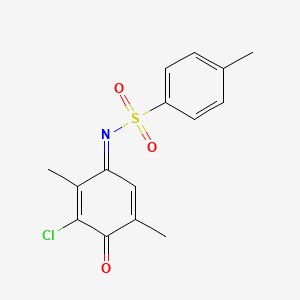
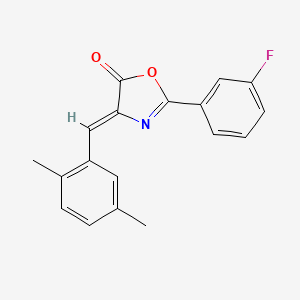
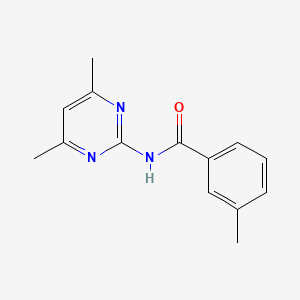
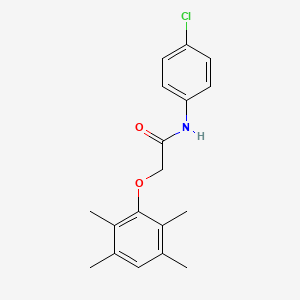
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-5-ylacetamide](/img/structure/B5726064.png)
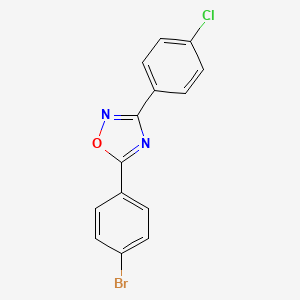
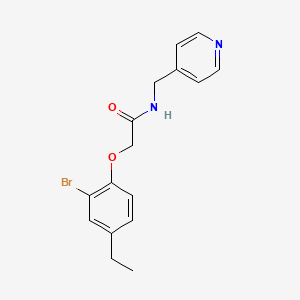

![N-(3,4-dimethoxyphenyl)-1-[(3-isobutoxy-4-methoxybenzylidene)amino]prolinamide](/img/structure/B5726083.png)
![1-{[5-(2-nitrophenyl)-2-furyl]methyl}piperidine](/img/structure/B5726101.png)
![N'-[1-(2,4-dimethylphenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B5726106.png)

